molecular formula C14H16N2O7 B4115790 1,4-DIMETHYL 2-(MORPHOLIN-4-YL)-5-NITROBENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-(MORPHOLIN-4-YL)-5-NITROBENZENE-1,4-DICARBOXYLATE

Cat. No.: B4115790
M. Wt: 324.29 g/mol
InChI Key: IEPOQONDTYGCCE-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-morpholinyl)-5-nitroterephthalate is an organic compound that features a morpholine ring, a nitro group, and a terephthalate ester

Properties

IUPAC Name

dimethyl 2-morpholin-4-yl-5-nitrobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7/c1-21-13(17)9-8-12(16(19)20)10(14(18)22-2)7-11(9)15-3-5-23-6-4-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPOQONDTYGCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(MORPHOLIN-4-YL)-5-NITROBENZENE-1,4-DICARBOXYLATE typically involves the esterification of 2-(4-morpholinyl)-5-nitroterephthalic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-morpholinyl)-5-nitroterephthalate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong bases like sodium hydroxide.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(4-morpholinyl)-5-aminoterephthalate.

    Reduction: 2-(4-morpholinyl)-5-nitroterephthalic acid.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Dimethyl 2-(4-morpholinyl)-5-nitroterephthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(MORPHOLIN-4-YL)-5-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(4-piperidinyl)-5-nitroterephthalate: Similar structure but contains a piperidine ring instead of a morpholine ring.

    Dimethyl 2-(4-pyrrolidinyl)-5-nitroterephthalate: Contains a pyrrolidine ring instead of a morpholine ring.

    Dimethyl 2-(4-azepanyl)-5-nitroterephthalate: Contains an azepane ring instead of a morpholine ring.

Uniqueness

Dimethyl 2-(4-morpholinyl)-5-nitroterephthalate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the nitro group and the morpholine ring makes this compound particularly interesting for research in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-DIMETHYL 2-(MORPHOLIN-4-YL)-5-NITROBENZENE-1,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1,4-DIMETHYL 2-(MORPHOLIN-4-YL)-5-NITROBENZENE-1,4-DICARBOXYLATE

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